

# fisetin clinical trial results versus preclinical findings

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## Compound Focus: Fisetin

CAS No.: 528-48-3

Cat. No.: S528021

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## Preclinical vs. Clinical Evidence for Fisetin

The table below summarizes the key findings from preclinical studies and the current state of clinical evidence for **fisetin**.

Aspect	Preclinical Findings (Cell & Animal Models)	Clinical Trial Evidence (Human Studies)
<b>Senolytic Activity</b>	Selectively induces apoptosis in senescent human umbilical vein endothelial cells (HUVECs) [1] [2]. Reduces senescence markers in culture-expanded human adipose-derived stem cells (ADSCs) [3].	Evidence from human tissue explants (adipose tissue) shows reduced senescence markers [1]. Direct clinical results on senescent cell clearance in living humans are still emerging.
<b>Physical Function &amp; Frailty</b>	In old mice, intermittent dosing <b>reduces frailty and increases grip strength</b> , with effects comparable to genetic senescent cell clearance [4] [5]. Improves vascular function in aged mice [5].	Early-phase trials in other conditions (e.g., osteoporosis in postmenopausal women) show feasibility [5]. Trials specifically on physical function are underway.

Aspect	Preclinical Findings (Cell & Animal Models)	Clinical Trial Evidence (Human Studies)
Lifespan & Healthspan	Extends <b>median and maximum lifespan</b> in aged wild-type mice [1].	Not yet studied in humans.
Neuroprotection	Shows protective effects in models of Alzheimer's, Parkinson's, Huntington's, and stroke via anti-inflammatory and antioxidant mechanisms [6].	Not yet demonstrated in human trials.
Cardiovascular & Metabolic Health	Protects against vascular calcification in models of aging and kidney disease by inhibiting p38 MAPK signaling [7]. Improves metabolic function in obese mice [8].	Not yet demonstrated in human trials.
Epigenetic Aging	Not directly assessed in the provided results.	One pilot study suggested that adding Fisetin to Dasatinib and Quercetin (DQF) may mitigate the increase in epigenetic age acceleration seen with DQ alone [9].

## Detailed Experimental Protocols from Key Studies

To aid your evaluation, here are the methodologies from several pivotal studies that generated the data in the table above.

### 1. Senescence Clearance in Human Stem Cells [3]

- **Cell Model:** Banked human adipose-derived stem cells (ADSCs) from donors aged 10-80.
- **Senescence Induction:** Replicative senescence through long-term culture expansion (passaged up to 18 times).
- **Treatment:** ADSCs were treated with **fisetin** at various concentrations.
- **Senescence Readouts:**
  - **SA- $\beta$ -galactosidase:** Measured using C12FDG substrate and flow cytometry.
  - **Reactive Oxygen Species (ROS):** Quantified using CellROX reagent and flow cytometry.
  - **Senescence-Associated Heterochromatin Foci (SAHF):** Visualized via staining.

- **Key Finding: Fisetin** treatment reduced all measured markers of senescence in a dose-dependent manner without compromising the cells' differentiation potential.

## 2. Lifespan and Healthspan Extension in Mice [1]

- **Animal Model:** Progeroid (Ercc1- $\Delta$ ) and naturally aged wild-type mice.
- **Treatment:** Acute or intermittent oral administration of **fisetin**.
- **Readouts:**
  - **Lifespan:** Survival was monitored.
  - **Healthspan:** Assessed through age-related pathology histology and functional decline.
  - **Senescence Burden:** Measured using a p16<sup>INK4a</sup>-luciferase reporter and other markers in multiple tissues.
- **Key Finding: Fisetin** reduced senescence markers across tissues and significantly extended both median and maximum lifespan in old mice.

## 3. Improvement of Physical Function in Aged Mice [5]

- **Animal Model:** Old (27-month) C57BL/6N mice.
- **Treatment:** Intermittent oral **fisetin** (50 mg/kg/day for 1 week, 2 weeks off, 1 week on).
- **Functional Readouts:**
  - **Frailty Index:** A composite score of health deficits across multiple systems.
  - **Grip Strength:** Measured as a key indicator of muscle function.
- **Comparison:** Effects were directly compared to genetic clearance of p16-positive cells and treatment with the synthetic senolytic ABT-263.
- **Key Finding: Fisetin** supplementation attenuated age-related increases in frailty and declines in grip strength, with efficacy comparable to the other senolytic strategies.

## Proposed Signaling Pathways of Fisetin

The neuroprotective and senolytic effects of **fisetin** are linked to its impact on multiple cellular pathways. The following diagram illustrates the key signaling mechanisms identified in preclinical research.

## Interpretation for Research and Development

The available data suggests several key considerations for the development of **fisetin** and similar compounds:

- **Promising Preclinical Profile:** **Fisetin** demonstrates a compelling multi-system, multi-disease efficacy in models, supporting its potential as a foundational gerotherapeutic agent [3] [1] [6].
- **Clinical Translation Gap:** While early human data is encouraging, robust, large-scale clinical trials are needed to confirm if preclinical benefits translate to humans [9] [8].
- **Formulation Challenges:** **Fisetin's low water solubility and oral bioavailability** are noted R&D hurdles. Investigating advanced delivery systems is a active area of research to overcome this [6].

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To cite this document: Smolecule. [fisetin clinical trial results versus preclinical findings]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528021#fisetin-clinical-trial-results-versus-preclinical-findings>]

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